molecular formula C20H27N3O B3270154 (R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine CAS No. 522600-31-3

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine

Cat. No.: B3270154
CAS No.: 522600-31-3
M. Wt: 325.4 g/mol
InChI Key: HGVZOZLENNRYCV-AFHBHXEDSA-N
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Description

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine ( 522600-31-3) is a chiral organic compound with a molecular formula of C₂₀H₂₇N₃O and a molecular weight of 325.45 g/mol . This molecule features a complex, stereochemically defined structure that combines a 5-ethylquinuclidine moiety with a 6-methoxyquinoline group, linked by a methanamine bridge . The specific stereochemistry is denoted by the (R), (1S,2R,4S,5R) descriptors, which are critical for its interaction in biological and chemical systems. The compound is offered with a high purity level of 95% or greater . This product is intended for research applications as a molecular building block, particularly in the development and synthesis of more complex pharmaceutical and biological compounds . Its structure suggests potential for use in medicinal chemistry and drug discovery, especially in the exploration of compounds targeting neurological systems, given the presence of the quinuclidine scaffold which is found in various pharmacologically active agents. Researchers can utilize this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for salt formation, as evidenced by the existence of a related trihydrochloride salt (CAS 931098-92-9) . Safety and Handling: This chemical has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to the corresponding precautionary statements, which include avoiding breathing dust/fume/gas/mist/vapors (P261), wearing protective gloves and eye/face protection (P280), and specific actions if exposed (P301+P312, P302+P352, P305+P351+P338) . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3/t13-,14-,19+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZOZLENNRYCV-AFHBHXEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245665
Record name (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522600-31-3
Record name (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522600-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H27N3O
  • Molecular Weight : 325.45 g/mol
  • CAS Number : 522600-31-3

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on Src family kinases, which play a critical role in cancer progression. Src kinases are implicated in various cellular processes including proliferation, survival, and migration.

Inhibition of Src Kinases

Research indicates that this compound can inhibit the autophosphorylation of Src at the Y419 residue. This phosphorylation is crucial for the kinase's activity. A decrease of approximately 40% in phosphorylation levels was observed in studies using In-cell western assays, suggesting that this compound effectively reduces Src activity in cancer cells .

Anticancer Effects

  • Cell Growth Inhibition : The compound has shown promising results in reducing cell growth in colorectal cancer (CRC) models by specifically inhibiting UNC119-Src interactions .
  • Clonogenic Potential : In vitro studies demonstrated a significant reduction in clonogenic potential of CRC cells treated with the compound, indicating its potential as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, the compound's structure suggests potential activities against other diseases due to the presence of the quinoline moiety, which is known for various pharmacological effects including anti-inflammatory and antimicrobial properties.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Src Kinase Inhibition40% reduction in Y419 phosphorylation
Cell Growth InhibitionSignificant reduction in CRC cells
Clonogenic PotentialDecreased clonogenicity

Case Studies

  • Src Kinase Inhibition Study :
    • Objective : To evaluate the effect of the compound on Src kinase activity.
    • Methodology : Utilized fluorescence polarization and cellular thermal shift assays to assess binding and inhibition.
    • Findings : The compound effectively disrupted UNC119-Src interactions leading to reduced kinase activity and cell proliferation in CRC models.
  • In Vivo Efficacy :
    • Study Design : Animal models were used to evaluate the anticancer efficacy.
    • Results : Tumor growth was significantly inhibited in treated groups compared to controls, supporting the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Key Structural Variations

Compound Name Substituent at C5 Functional Groups Stereochemistry Purity/Availability
(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine Ethyl Primary amine, methoxyquinoline (1S,2R,4S,5R) 97% (trihydrochloride)
(S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine Vinyl Primary amine, methoxyquinoline (1S,2S,4S,5R) 95%
(S)-((1S,2S,4S,5S)-5-Ethynylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine Ethynyl Primary amine, methoxyquinoline (1S,2S,4S,5S) Synthesized on demand
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanol Ethyl Hydroxyl, quinoline (1S,2S,4S,5R) 98%

Structural Insights :

  • Vinyl derivatives exhibit higher reactivity in transamination reactions but lower thermal stability .
  • Ethynyl derivatives introduce rigidity due to sp-hybridization, altering substrate binding in asymmetric catalysis .

Catalytic Activity

Performance in Asymmetric Reactions

Compound Reaction Type Enantiomeric Excess (ee) Yield (%) Reference
(R)-5-Ethylquinuclidine derivative Phase-transfer alkylation 92% (R) 88
(S)-5-Vinylquinuclidine derivative Transamination of enaminones 85% (S) 93
(S)-5-Ethynylquinuclidine derivative Aldol condensation 78% (R) 65
Crown ether-5-ethylquinuclidine hybrid (HQ5) Michael addition 89% (S) 91

Catalytic Trends :

  • The 5-ethyl derivative shows superior enantioselectivity (>90% ee) in phase-transfer reactions due to its balanced hydrophobicity and stereochemical control .
  • Vinyl-substituted catalysts achieve higher yields in transamination but require stringent temperature control .

Pharmacological and Physicochemical Properties

Comparative Data

Compound Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Solubility (H2O) Stability
(R)-5-Ethylquinuclidine (trihydrochloride) 326.22 176.4 High (salt form) >24 months
(S)-5-Vinylquinuclidine derivative 360.88 188.3 Moderate (HCl salt) 12 months
(R)-Quinuclidin-3-yl 1-phenyl-3,4-dihydroisoquinoline carboxylate 378.45 N/A Low Light-sensitive

Key Observations :

  • The trihydrochloride salt of the 5-ethyl derivative offers enhanced aqueous solubility, critical for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine?

  • Methodology : The compound is synthesized via stereoselective modification of quinine derivatives. A key protocol involves starting from quinine, followed by reductive amination or functional group interconversion. For example, details a procedure where quinine is converted to (S)-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine, which can be further alkylated to introduce the ethyl group at the quinuclidine ring . Yields exceeding 85% are achievable with optimized reaction conditions (e.g., argon atmosphere, DCM solvent) .

Q. Which analytical techniques are critical for confirming stereochemistry and purity?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination. This software is robust for resolving complex stereochemical configurations in small molecules .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) validate spatial arrangements, particularly the quinuclidine and quinoline ring conformations .
  • Chiral HPLC : Essential for separating enantiomers and assessing optical purity .

Q. What physicochemical properties influence solubility and bioavailability?

  • Key Properties :

  • pKa : The quinuclidine nitrogen’s basicity (pKa ~11) enhances water solubility in protonated forms, critical for in vitro assays .
  • LogP : Calculated logP ~2.1 (from molecular formula C₂₀H₂₅N₃O) suggests moderate lipophilicity, requiring formulation optimization for cellular uptake .
  • Molecular weight : 326.43 g/mol (hydroquinine analog), within typical drug-like ranges .

Advanced Research Questions

Q. How does stereochemistry impact biological activity, particularly in enzyme interactions?

  • Methodology :

  • Comparative docking studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of (R)- and (S)-isomers with targets like CYP2D6. demonstrates that (R)-isomers exhibit stronger hydrogen bonding with Asp301 and Glu216 residues in CYP2D6, explaining enantioselective metabolism .
  • Mutagenesis assays : Replace key residues in enzyme binding pockets to validate stereochemical preferences .

Q. How can synthetic routes be optimized to enhance yield and reduce byproducts?

  • Strategies :

  • Catalyst screening : Triphenylphosphine in DCM improves reaction efficiency for quinuclidine derivatives (86–91% yields) .
  • Protecting groups : Temporarily block the quinoline methoxy group during alkylation to prevent side reactions .
  • Table 1 : Example derivatives and yields:
Derivative StructureYield (%)Bioactivity (IC₅₀)
5-(p-Tolyl) isoxazole8612.3 µM (SARS-CoV-2 Mpro)
Adamantane-1-carboxylate919.8 µM (SARS-CoV-2 Mpro)
Source:

Q. How do researchers resolve discrepancies in reported bioactivity across studies?

  • Methodology :

  • Batch purity analysis : Use HPLC-MS to verify compound purity (>98% for reliable IC₅₀ values) .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Meta-analysis : Compare quantum molecular descriptors (e.g., energy gap, electrophilicity index) to correlate structural features with activity trends .

Q. What computational tools predict pharmacokinetic properties of derivatives?

  • Approach :

  • ADMET prediction : Software like SwissADME calculates parameters such as:
  • Total polar surface area (TPSA) : 42.31–77.70 Ų, indicating moderate blood-brain barrier permeability .
  • CYP inhibition profiles : Prioritize derivatives with low CYP2D6/3A4 inhibition to avoid drug-drug interactions .
  • Table 2 : Pharmacokinetic parameters for select derivatives:
DerivativeTPSA (Ų)LogS (aq. solubility)CYP2D6 Inhibition
Isoxazole77.70-3.2Moderate
Adamantane42.31-2.8Low
Source:

Data Contradiction Analysis

Q. Why do some studies report conflicting binding affinities for SARS-CoV-2 Mpro inhibition?

  • Root Causes :

  • Crystallographic resolution : Low-resolution X-ray data (<2.0 Å) may misrepresent ligand-protein interactions. Always cross-validate with NMR or cryo-EM .
  • Protonation states : The quinuclidine nitrogen’s protonation at physiological pH alters binding; ensure docking simulations account for this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine
Reactant of Route 2
(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine

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